molecular formula C28H24O5 B14164233 4-Benzoyl-2,6-dibenzylideneheptanedioic acid CAS No. 928152-63-0

4-Benzoyl-2,6-dibenzylideneheptanedioic acid

Cat. No.: B14164233
CAS No.: 928152-63-0
M. Wt: 440.5 g/mol
InChI Key: ZYBUGUZUGXBJGZ-UHFFFAOYSA-N
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Description

4-Benzoyl-2,6-dibenzylideneheptanedioic acid is an organic compound characterized by its complex structure, which includes benzoyl and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-2,6-dibenzylideneheptanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with malonic acid in the presence of a base, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-2,6-dibenzylideneheptanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoyl derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Benzoyl-2,6-dibenzylideneheptanedioic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzoyl-2,6-dibenzylideneheptanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to altered cellular processes. The pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-2,6-dibenzylideneheptanedioic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

928152-63-0

Molecular Formula

C28H24O5

Molecular Weight

440.5 g/mol

IUPAC Name

4-benzoyl-2,6-dibenzylideneheptanedioic acid

InChI

InChI=1S/C28H24O5/c29-26(22-14-8-3-9-15-22)23(18-24(27(30)31)16-20-10-4-1-5-11-20)19-25(28(32)33)17-21-12-6-2-7-13-21/h1-17,23H,18-19H2,(H,30,31)(H,32,33)

InChI Key

ZYBUGUZUGXBJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(CC(=CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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